molecular formula C18H19NO5S B6413288 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-55-2

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413288
CAS RN: 1261941-55-2
M. Wt: 361.4 g/mol
InChI Key: NWKXITVGSHAIIK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (HPSB) is a synthetic organic compound with a molecular formula of C15H19NO6S. It is used as a reagent in various scientific research applications, such as synthesis, biochemistry, and pharmacology. HPSB is a white crystalline solid with a melting point of 239°C and a solubility of 1.1 g/L in water at 25°C. It is commercially available in 95% purity.

Scientific Research Applications

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of heterocyclic compounds and other organic molecules. It is also used in biochemistry and pharmacology as a substrate for enzymes and as a tool for studying enzyme-substrate interactions. It is also used as a model compound for the study of drug metabolism, as it is a structural analog of several known drugs.

Mechanism of Action

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts as a substrate for several enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. These enzymes catalyze the metabolism of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% into several metabolites, which are then eliminated from the body. The exact mechanism of action of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not fully understood, but it is believed to involve the formation of reactive metabolites that can interact with cellular targets, such as proteins and nucleic acids.
Biochemical and Physiological Effects
2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can inhibit the activity of several enzymes, including cytochrome P450s and UDP-glucuronosyltransferases. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative properties. In vivo studies have shown that 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can reduce the levels of several inflammatory markers, including TNF-α, IL-6, and IL-1β. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is easily synthesized. It is also commercially available in 95% purity, which makes it suitable for use in high-throughput experiments. However, 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% also has several limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also a relatively weak substrate for enzymes, which can limit its use in enzyme-substrate studies.

Future Directions

There are several potential future directions for 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% research. These include further studies on its mechanism of action, development of new synthetic methods for its production, and optimization of its use as a substrate for enzymes. Additionally, further studies could be conducted on its biochemical and physiological effects, as well as its potential use as a drug target. Finally, further studies could be conducted on its potential applications in drug discovery and development.

Synthesis Methods

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is synthesized through a three-step process. The first step involves the condensation of 4-hydroxybenzoic acid and piperidine-1-sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This forms 4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. The second step involves the oxidation of the intermediate product with a chemical oxidizing agent, such as potassium permanganate or hydrogen peroxide, to form 2-hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. The third step involves the purification of the product by recrystallization.

properties

IUPAC Name

2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXITVGSHAIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692376
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261941-55-2
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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